[2-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine
Description
Properties
IUPAC Name |
[2-(2-methylpiperidin-1-yl)pyridin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-10-5-2-3-8-15(10)12-11(9-13)6-4-7-14-12/h4,6-7,10H,2-3,5,8-9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIWSTMOQOLQKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=C(C=CC=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Description
A novel and efficient method involves reductive amination between cyanohydrins and pyridin-2-yl-methylamine derivatives in a methanolic medium. The reaction is typically carried out at room temperature in the presence of:
- A tertiary amine base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) to maintain a basic environment.
- A reducing agent, commonly sodium cyanoborohydride (NaBH3CN), which selectively reduces imine intermediates without affecting other functional groups.
- Addition of iron sulfate (FeSO4·7H2O) or other metal salts to scavenge cyanide ions and suppress side reactions.
This method replaces older, less efficient routes and provides high yields of the target amine with fewer impurities.
Reaction Conditions and Notes
| Parameter | Details |
|---|---|
| Solvent | Methanol (alcoholic medium) |
| Temperature | Room temperature |
| Base | DABCO (tertiary amine) |
| Reducing Agent | Sodium cyanoborohydride (NaBH3CN) |
| Additives | FeSO4·7H2O to eliminate cyanide side reactions |
| Reaction Time | Typically several hours |
| Workup | Dilution with dichloromethane and water, washing, decolorization with silica and charcoal |
Advantages
- Mild reaction conditions.
- High selectivity and yield.
- Reduced formation of side products.
- Suitable for scale-up and industrial production.
Synthesis of Key Intermediates: 1-Benzoyl-piperidin-4-one Derivatives
The starting materials for the reductive amination often include 1-benzoyl-piperidin-4-one derivatives, which undergo:
- Conversion of the ketone group to an epoxide.
- Treatment with hydrogen fluoride-pyridine complex to form 1-benzoyl-4-fluoro-4-hydroxymethylpiperidine.
- Activation of the primary alcohol as a para-toluenesulfonic acid ester.
- Reaction with potassium phthalimide to introduce phthalimidoylmethyl groups.
These steps prepare the piperidine ring for subsequent reductive amination and functionalization.
Alternative Preparation via Pyridine and Pyrimidine Derivatives
Another approach involves the synthesis of related pyridinyl-methanamine compounds through:
- Synthesis of 3-amino-2-methacrolein via reaction of 3-ethoxy-2-alkylacrolein with ammonia water under controlled temperature.
- Formation of 5-methylpyrimidine by refluxing 3-amino-2-alkylacrolein with formamide and piperidine acetate.
- Bromination of 5-methylpyrimidine to 5-bromomethylpyrimidine using bromine and azo initiators.
- Subsequent nucleophilic substitution reactions to introduce amine functionalities.
This method is more complex and involves multiple steps but allows for structural variations on the pyridine ring.
Industrial-Scale Preparation and Purification
Industrial methods emphasize:
- Use of inert solvents such as dimethylformamide (DMF) for key condensation reactions.
- Control of molar ratios of reagents (e.g., DMF dimethylacetal to 3-acetylpyridine ≤ 1.1:1) to minimize impurities.
- Removal of by-products like methyl alcohol by distillation under reduced pressure.
- Crystallization and filtration steps to purify the final product, achieving purities ≥ 99%.
Summary Table of Key Preparation Parameters
| Step | Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| Reductive amination | Pyridin-2-yl-methylamine + cyanohydrin, NaBH3CN, DABCO, MeOH, RT | Formation of target amine with high yield |
| Ketone to epoxide conversion | 1-Benzoyl-piperidin-4-one + epoxidation reagents | Activation of piperidine ring |
| Fluorohydrin formation | Hydrogen fluoride-pyridine complex | Introduction of fluorine and hydroxymethyl groups |
| Activation of alcohol | Para-toluenesulfonic acid ester formation | Preparation for nucleophilic substitution |
| Bromination of pyrimidine | Bromine, azo initiator, reflux in CCl4 | Formation of bromomethyl intermediate |
| Purification | Distillation, crystallization, filtration | High purity final product |
Research Findings and Optimization Notes
- The use of sodium cyanoborohydride as a reducing agent is critical for selective reductive amination without over-reduction.
- The addition of iron sulfate effectively suppresses cyanide-related side reactions, improving safety and product quality.
- Maintaining a basic reaction medium with DABCO enhances reaction rates and selectivity.
- Controlling reagent molar ratios and reaction times is essential to minimize impurities and maximize yield.
- Purification by recrystallization from methanol or ethyl acetate ensures high purity suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
[2-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding pyridine derivatives, while reduction reactions may produce various piperidine derivatives .
Scientific Research Applications
Antidepressant and Analgesic Properties
Research indicates that [2-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine exhibits properties that may be beneficial in treating depression and pain. The compound acts on neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation and pain perception .
Anticancer Activity
Several studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrate its effectiveness against various cancer cell lines, including breast cancer (MCF7) and colorectal cancer (HCT116). The mechanism involves the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development in cancer therapeutics .
Antiviral Properties
Recent investigations have shown that derivatives of this compound possess antiviral activity, particularly against viruses such as SARS-CoV-2. The mechanism is believed to involve interference with viral entry or replication processes .
Data Tables
Case Study 1: Antidepressant Effects
A study conducted on animal models demonstrated that administration of [2-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine resulted in significant improvements in depressive symptoms compared to control groups. Behavioral tests indicated enhanced locomotion and reduced immobility in forced swim tests, suggesting antidepressant-like effects.
Case Study 2: Anticancer Research
In vitro experiments revealed that the compound significantly inhibited the growth of MCF7 breast cancer cells at concentrations as low as 10 µM. Flow cytometry analysis confirmed that treated cells exhibited increased rates of apoptosis compared to untreated controls, underscoring its potential as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of [2-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine involves its interaction with specific molecular targets and pathways in biological systems . The compound may act on neurotransmitter receptors or enzymes, leading to various physiological effects . Detailed studies are required to fully elucidate its mechanism of action and identify its molecular targets .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Insights from Structural Comparisons
Substitution Position: The 2-methylpiperidine group in [2-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine likely enhances selectivity for receptors with hydrophobic binding pockets compared to 4-substituted analogs like (4-(3-Methylpiperidin-1-yl)pyridin-3-yl)methanamine .
Functional Group Impact: Fluorine substitution in (1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl)methanamine improves metabolic stability and target affinity compared to non-halogenated analogs . Chiral centers (e.g., in 1-[(2R)-1-(3-Pyridinyl)-2-pyrrolidinyl]methanamine) introduce enantioselectivity, which can optimize therapeutic indices .
Biological Activity
[2-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine, also known by its chemical structure and CAS number 953737-44-5, is a compound of significant interest in medicinal chemistry. Its unique molecular configuration, characterized by a piperidine ring substituted with a methyl group and a pyridine ring, suggests potential biological activities that warrant thorough investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented as follows:
- Molecular Formula : C₁₃H₁₈N₃
- Structural Features :
- Piperidine Ring : A six-membered ring containing one nitrogen atom.
- Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.
- Linkage : Connected through a methanamine group.
Biological Activity Overview
Research indicates that [2-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine exhibits various biological activities, including:
- Anticancer Properties : Studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines.
- Neuropharmacological Effects : The compound is being investigated for its potential to target neurological disorders.
- Antimicrobial Activity : Preliminary data suggest possible effectiveness against certain pathogens.
The biological activity of [2-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine is thought to involve interactions with specific receptors and enzymes in biological systems. Key mechanisms include:
- Receptor Binding : The compound may interact with various neurotransmitter receptors, influencing cellular signaling pathways.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes, which could contribute to its therapeutic effects.
Anticancer Activity
A study highlighted the compound's potential as an anticancer agent. It was found to induce apoptosis in FaDu hypopharyngeal tumor cells, showing better cytotoxicity than the reference drug bleomycin. This suggests that structural modifications can enhance its effectiveness against cancer cells .
Neuropharmacological Studies
Research has indicated that compounds similar to [2-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine can cross the blood-brain barrier (BBB), making them promising candidates for treating neurodegenerative diseases. For instance, derivatives have been evaluated for their ability to inhibit monoamine oxidase B (MAO-B), an enzyme linked to neurodegeneration .
Antimicrobial Properties
In vitro studies have shown that related piperidine derivatives possess antimicrobial properties. The compound's structure may facilitate interactions with bacterial cell membranes or metabolic pathways, leading to growth inhibition of specific bacterial strains.
Comparison with Similar Compounds
A comparative analysis of structurally related compounds reveals distinct biological activities based on minor variations in their chemical structures. For example:
| Compound Name | Structure | Key Differences |
|---|---|---|
| [2-(2-Ethyl-1-piperidinyl)-3-pyridinyl]methanamine | C₁₃H₂₁N₃ | Ethyl substitution |
| [6-(2-Methyl-1-piperidinyl)-3-pyridinyl]methanamine | C₁₂H₁₉N₃ | Methyl substitution at the 6-position |
| [2-(1-Piperidinyl)-3-pyridinyl]methanamine | C₁₂H₁₉N₃ | Different substitution pattern |
The unique substitution pattern of [2-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine may influence its binding affinity and selectivity towards biological targets compared to its analogs.
Q & A
Q. What are validated synthetic routes for [2-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine?
Methodological Answer:
- Reductive Amination : React 3-pyridinecarboxaldehyde derivatives with 2-methylpiperidine under catalytic hydrogenation (e.g., Pd/C or Raney Ni) to yield the methanamine scaffold. Optimize solvent choice (e.g., methanol or THF) and reaction time (6-12 hours) for higher yields .
- Nucleophilic Substitution : Use 3-bromopyridine derivatives with 2-methylpiperidine in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 80–100°C. Monitor progress via TLC or LC-MS .
- Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures .
Q. How can the structural identity and purity of [2-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine be confirmed?
Methodological Answer:
- Spectroscopy :
- Chromatography : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to assess purity (>95%) and detect impurities .
Advanced Research Questions
Q. How can contradictory bioactivity data for [2-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine derivatives be resolved?
Methodological Answer:
- Comparative Assays : Replicate studies under standardized conditions (e.g., cell lines, incubation time) to isolate variables. For example, agrochemical activity (e.g., insecticidal effects) may depend on stereochemistry or substituent positioning .
- Structure-Activity Relationship (SAR) Analysis : Synthesize analogs (e.g., fluorinated or methylated variants) and test for potency shifts. For instance, replacing the pyridinyl group with a thiazole ring () may alter target binding .
- Crystallography : Co-crystallize the compound with target enzymes (e.g., acetylcholinesterase for pesticidal activity) to identify binding modes and resolve mechanistic discrepancies .
Q. What computational strategies predict the reactivity of [2-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine in catalytic systems?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the amine group’s lone pair (HOMO) may participate in coordination with metal catalysts .
- Molecular Docking : Simulate interactions with biological targets (e.g., G-protein-coupled receptors) using software like AutoDock Vina. Focus on hydrogen bonding with the pyridinyl nitrogen and steric effects from the piperidinyl group .
- Machine Learning : Train models on databases like PISTACHIO or Reaxys to predict synthetic feasibility or metabolic pathways .
Q. How can synthetic yields be optimized for large-scale production of [2-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine?
Methodological Answer:
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) in coupling reactions to minimize byproducts. For example, highlights boron-containing analogs synthesized via Suzuki-Miyaura coupling .
- Solvent Engineering : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve reaction efficiency and ease of purification .
- Process Analytical Technology (PAT) : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters in real time .
Q. What are the stability considerations for [2-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine under varying storage conditions?
Methodological Answer:
- Thermal Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC analysis to detect degradation products (e.g., oxidation of the amine group) .
- Light Sensitivity : Store in amber glass under inert gas (N₂ or Ar) to prevent photodegradation, as indicated for structurally similar benzylamine derivatives .
- pH-Dependent Stability : Test solubility and degradation in buffers (pH 1–10) to identify optimal storage conditions (e.g., pH 7.4 for biological assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
